Urea, 1,1'-hexamethylenebis(3,3'-benzenesulfonyl-
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Overview
Description
Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of urea groups linked by a hexamethylene chain and substituted with benzenesulfonyl groups. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .
Preparation Methods
The synthesis of Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) typically involves the reaction of hexamethylenediamine with benzenesulfonyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzenesulfonyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a subject of study in various biological assays.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its interactions with biological targets.
Mechanism of Action
The mechanism of action of Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) involves its interaction with molecular targets through its urea and benzenesulfonyl groups. These interactions can lead to the modulation of biological pathways, potentially resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) can be compared with other similar compounds, such as:
1,1’-Hexamethylenebis(3,3-dimethylurea): This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
1,1’-Hexamethylenebis(3-(4-methylbenzyl)urea): Another related compound with variations in the substituents on the urea groups.
The uniqueness of Urea, 1,1’-hexamethylenebis(3,3’-benzenesulfonyl-) lies in its specific combination of urea and benzenesulfonyl groups, which confer unique chemical reactivity and potential biological activities.
Properties
CAS No. |
73953-85-2 |
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Molecular Formula |
C20H26N4O6S2 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-[6-(benzenesulfonylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C20H26N4O6S2/c25-19(23-31(27,28)17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)24-32(29,30)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H2,21,23,25)(H2,22,24,26) |
InChI Key |
VXHROGRVQMJGNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCCCCCNC(=O)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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